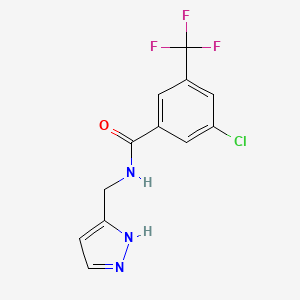![molecular formula C18H21N5OS B6622626 4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine](/img/structure/B6622626.png)
4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a unique structure, combining a triazole ring with a sulfanyl group and a pyrimidine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine typically involves multiple steps:
Formation of the Triazole Ring: : This can be achieved through cyclization reactions using appropriate precursors, such as hydrazine derivatives and aldehydes or ketones.
Introduction of the Butyl Group: : This step involves alkylation reactions, typically using butyl halides in the presence of a base.
Attachment of the Methoxyphenyl Group: : Aromatic substitution reactions are employed, often using methoxybenzene derivatives.
Formation of the Pyrimidine Moiety: : The final step involves the cyclization of a suitable precursor, such as a dicarbonyl compound, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine undergoes various chemical reactions:
Oxidation: : This compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: : It can be reduced to remove the sulfanyl group or to modify the pyrimidine ring.
Substitution: : Nucleophilic and electrophilic substitutions are possible, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and mild oxidizing agents.
Reduction: : Metal hydrides or catalytic hydrogenation are typical methods.
Substitution: : Reagents such as halogens, alkylating agents, or organometallic compounds are used.
Major Products Formed
The major products from these reactions include:
Sulfoxides and Sulfones: from oxidation.
De-sulfanylated Derivatives: from reduction.
Functionalized Aromatic Compounds: from substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Potential medicinal applications include anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the specific application. For example:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: : It could act as an agonist or antagonist at receptor sites, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Butyl-5-phenyl-1,2,4-triazoles: : Lacking the methoxy group.
4-[[4-Methyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine: : With a methyl group instead of butyl.
Various Substituted Pyrimidines: : Featuring different substituents on the pyrimidine ring.
Uniqueness
What sets 4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine apart is its specific combination of functional groups. This unique structure imparts distinctive reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[4-butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-5-12-23-17(14-6-8-15(24-3)9-7-14)21-22-18(23)25-16-10-11-19-13(2)20-16/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGIAOQIHEGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC2=NC(=NC=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3-benzothiazol-5-amine](/img/structure/B6622564.png)

![3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide](/img/structure/B6622573.png)


![N-[(3-acetamido-4-methoxyphenyl)methyl]-2-chloro-4-methylbenzamide](/img/structure/B6622591.png)
![3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide](/img/structure/B6622598.png)
![3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6622607.png)
![1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea](/img/structure/B6622618.png)
![(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622632.png)


